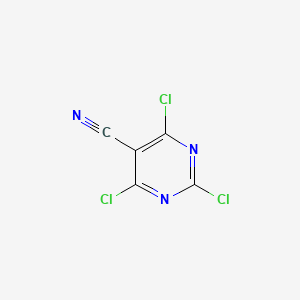

2,4,6-Trichloro-5-cyanopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJCAZVXGKGAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290767 | |

| Record name | 2,4,6-Trichloro-5-cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-64-9 | |

| Record name | 3029-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-5-cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,6-Trichloro-5-cyanopyrimidine synthesis from barbituric acid

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-cyanopyrimidine from Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of a viable synthetic pathway for producing this compound, a valuable intermediate in medicinal chemistry, starting from barbituric acid. The synthesis is presented as a two-step process involving a Vilsmeier-Haack reaction followed by a one-pot conversion of the resulting aldehyde to the target nitrile.

Overall Synthetic Pathway

The synthesis of this compound from barbituric acid proceeds through a key intermediate, 2,4,6-trichloro-5-formylpyrimidine.

-

Step 1: Vilsmeier-Haack Formylation & Chlorination : Barbituric acid is concurrently formylated at the 5-position and chlorinated at the 2, 4, and 6-positions using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Step 2: Oxime Formation & Dehydration : The intermediate 5-formylpyrimidine is converted directly to the 5-cyanopyrimidine (nitrile) in a one-pot reaction using hydroxylamine hydrochloride in a formic acid solution, which facilitates both the formation of the aldoxime and its subsequent dehydration.

The logical workflow for this synthesis is outlined below.

Caption: High-level experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trichloro-5-formylpyrimidine

This procedure is based on the Vilsmeier-Haack reaction conditions reported for the formylation and chlorination of barbituric acid.[1]

Methodology:

-

Reagent Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, slowly add phosphorus oxychloride (POCl₃, ~7.1 eq.) dropwise to N,N-dimethylformamide (DMF, 1.0 eq.) under continuous stirring while cooling in an ice bath. The experiment must be performed in a well-ventilated fume hood.

-

Reaction Initiation: After the addition of POCl₃ is complete, add barbituric acid (1.0 eq.) in portions to the cooled POCl₃-DMF mixture under vigorous stirring. The mixture may solidify and change color from orange-yellow to yellowish-white.[1]

-

Reaction Progression: Remove the ice bath and heat the reaction mixture to 85°C. Maintain this temperature with stirring for approximately 20 hours.[1] Strict control over reaction time and temperature is crucial for achieving high yields.

-

Work-up and Isolation: After 20 hours, cool the reaction mixture. Carefully pour the cooled reaction mass onto crushed ice or into ice-cold water. A yellowish-white precipitate of 2,4,6-trichloro-5-formylpyrimidine will form.

-

Purification: Filter the precipitate using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified with sodium metabisulfite treatment.[1]

Step 2: Synthesis of this compound

This protocol is a one-pot method for the conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride and formic acid. It is a general and efficient method applicable to various aromatic aldehydes.[2][3][4]

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the 2,4,6-trichloro-5-formylpyrimidine (1.0 eq.) intermediate in a 60:40 mixture of formic acid and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.25 eq.) and a base such as sodium acetate or sodium formate (~2.5 eq.) to the solution.[2][4]

-

Reaction: Heat the mixture to 80°C with stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction proceeds via the formation of an aldoxime intermediate, which is subsequently dehydrated by the hot formic acid to the nitrile.[2]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid and salts, and dry under vacuum. The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize the quantitative data for the described synthetic pathway.

Table 1: Reaction Parameters for Step 1 (Vilsmeier-Haack Reaction) [1]

| Parameter | Value |

| Reactants | Barbituric Acid, POCl₃, DMF |

| Molar Ratio (Barbituric Acid:DMF:POCl₃) | 1 : 1 : ~7.1 |

| Temperature | 85°C |

| Reaction Time | 20 hours |

| Reported Yield | ~46% (for 2,4,6-trichloro-5-formylpyrimidine) |

Table 2: Reaction Parameters for Step 2 (Aldehyde to Nitrile Conversion) [2][4]

| Parameter | Value |

| Reactants | 2,4,6-trichloro-5-formylpyrimidine, NH₂OH·HCl, Sodium Acetate |

| Molar Ratio (Aldehyde:NH₂OH·HCl:Base) | 1 : 1.25 : 2.5 |

| Solvent | Formic Acid : Water (60:40 v/v) |

| Temperature | 80°C |

| Reaction Time | Varies (TLC monitoring recommended) |

| Typical Yield (for general aryl aldehydes) | High (often >85%) |

Chemical Synthesis Diagram

The chemical structures and transformations are illustrated in the diagram below.

Caption: Chemical reaction pathway from barbituric acid to the final product.

References

Spectroscopic Analysis of 2,4,6-Trichloro-5-cyanopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 2,4,6-Trichloro-5-cyanopyrimidine, with a primary focus on Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of experimental NMR data for this specific compound in public databases, this document presents predicted ¹H and ¹³C NMR spectral data based on the analysis of the structurally related compound, 2,4,6-trichloropyrimidine, and established substituent effects. This guide also outlines standardized experimental protocols for NMR data acquisition and a logical workflow for the comprehensive spectroscopic analysis of novel pyrimidine derivatives, intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. The pyrimidine core is a ubiquitous scaffold in numerous approved drugs, and the presence of chloro and cyano substituents provides multiple reaction sites for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this and related compounds. This guide focuses on the interpretation of NMR data, a cornerstone of molecular structure elucidation.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the known NMR data of pyrimidine and 2,4,6-trichloropyrimidine, with adjustments for the substituent effects of the additional cyano group.

2.1. Predicted ¹H NMR Data

This compound is a fully substituted pyrimidine ring and therefore possesses no protons directly attached to the aromatic core. Consequently, a standard ¹H NMR spectrum is expected to show no signals corresponding to the pyrimidine ring. Any observed signals would likely be due to impurities or the deuterated solvent used for the analysis.

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on the known values for pyrimidine and the established additive effects of chloro and cyano substituents on the pyrimidine ring. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Rationale for Prediction |

| C2 | ~163 | The C2, C4, and C6 carbons are all attached to chlorine atoms, which are expected to cause a significant downfield shift compared to unsubstituted pyrimidine. The presence of two adjacent nitrogen atoms also contributes to the deshielding of these carbons. |

| C4 | ~165 | Similar to C2 and C6, this carbon is deshielded by the attached chlorine and adjacent nitrogen atoms. |

| C5 | ~105 | The C5 carbon is attached to a cyano group, which is an electron-withdrawing group. This is expected to cause a downfield shift relative to the C5 of 2,4,6-trichloropyrimidine, but an upfield shift compared to the chloro-substituted carbons. The carbon of the cyano group itself will also be observable. |

| C6 | ~165 | Similar to C2 and C4, this carbon is deshielded by the attached chlorine and adjacent nitrogen atoms. |

| CN | ~115 | The chemical shift for the carbon of a nitrile group typically appears in this region. |

Disclaimer: The NMR data presented above are predicted values and should be used as a guide for spectral interpretation. Experimental verification is necessary for definitive structural assignment.

Experimental Protocols for NMR Analysis

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

3.2. ¹H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is standard for ¹H NMR.

-

3.3. ¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher, corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a novel pyrimidine derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.

Conclusion

This technical guide provides a foundational understanding of the expected NMR spectroscopic features of this compound. While experimental data is not yet widely available, the predicted NMR data, coupled with the detailed experimental protocols and the analytical workflow, offer a robust framework for researchers engaged in the synthesis and characterization of this and other novel pyrimidine derivatives. The application of these methodologies will be crucial in advancing the development of new chemical entities for various scientific and therapeutic applications.

In-Depth Technical Guide to 2,4,6-Trichloro-5-cyanopyrimidine: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-cyanopyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its reactive chlorine atoms and cyano group make it a versatile building block for the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its physical properties, synthesis, and its pivotal role as a component in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 3029-64-9 | [1][2][3] |

| Molecular Formula | C₅Cl₃N₃ | [1][2] |

| Molecular Weight | 208.43 g/mol | [1][2] |

| Melting Point | 122-124 °C | [4] |

| Boiling Point | 321 °C | [4] |

| Density | 1.74 g/cm³ | [4] |

| Flash Point | 148 °C | [4] |

| Physical Form | Solid | [3] |

Synthesis and Analysis

Experimental Protocol: Synthesis

Synthesis of 2,4,6-trichloropyrimidine from Barbituric Acid:

This procedure is based on established methods for the synthesis of chlorinated pyrimidines.

-

Reaction: Barbituric acid is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms. The reaction is typically carried out at elevated temperatures.

-

Work-up: Following the reaction, the excess phosphorus oxychloride is removed, often by distillation. The crude product is then purified, for example, by recrystallization, to yield 2,4,6-trichloropyrimidine.

The subsequent step to introduce the cyano group at the 5-position would likely involve a nucleophilic substitution reaction, though specific reagents and conditions for this transformation on the 2,4,6-trichloropyrimidine scaffold require further investigation.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing pyrimidine derivatives.[1] A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the absence of protons directly attached to the pyrimidine ring in this compound, ¹H NMR would primarily be used to confirm the absence of starting materials and the presence of any proton-containing impurities.

-

¹³C NMR: ¹³C NMR spectroscopy is a critical tool for confirming the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the carbon atoms of the pyrimidine ring and the cyano group.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, further corroborating its structure.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in modern drug discovery is as a "Protein Degrader Building Block".[2] This designates its utility in the synthesis of PROTACs, which are innovative therapeutic agents designed to eliminate specific disease-causing proteins from cells.

The PROTAC Mechanism

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the cell's proteasome.

Role of this compound in PROTAC Synthesis

This compound serves as a versatile scaffold or linker component in the synthesis of PROTACs. The three chlorine atoms provide multiple reactive sites for sequential nucleophilic substitution. This allows for the controlled and directional attachment of the POI-binding ligand and the E3 ligase-recruiting ligand. The cyano group can also be a site for further chemical modification or can contribute to the overall binding affinity and physicochemical properties of the final PROTAC molecule.

The general synthetic strategy for incorporating the cyanopyrimidine core into a PROTAC is outlined below.

Conclusion

This compound is a valuable and highly reactive chemical entity with significant potential in the field of drug discovery. Its well-defined physical properties and versatile reactivity make it an important building block. For researchers and scientists in drug development, its most compelling application lies in the synthesis of PROTACs, where it can serve as a core scaffold for connecting protein-targeting and E3 ligase-recruiting moieties. The continued exploration of this compound is likely to yield novel therapeutics for a range of diseases by enabling the targeted degradation of previously "undruggable" proteins.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Cyano Group in 2,4,6-Trichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in 2,4,6-trichloro-5-cyanopyrimidine. The presence of three strongly electron-withdrawing chlorine atoms on the pyrimidine ring significantly activates the cyano group, making it susceptible to a variety of chemical transformations. This guide details key reactions, including nucleophilic substitution, hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Nucleophilic Attack and Displacement of the Cyano Group

The highly electron-deficient nature of the pyrimidine ring in this compound renders the cyano group susceptible to nucleophilic attack and, in some cases, displacement. While the chlorine atoms are also excellent leaving groups, studies on the isomeric 2,4,5-trichloro-6-cyanopyrimidine have shown that the cyano group can be preferentially displaced or modified by nucleophiles.[1] This reactivity is attributed to the strong activation by the polychlorinated pyrimidine core.

General Reaction Pathway:

Caption: Generalized pathway for nucleophilic displacement of the cyano group.

Detailed experimental studies on the nucleophilic displacement of the cyano group in this compound are not extensively reported in publicly available literature. However, based on the reactivity of the 6-cyano isomer, it is anticipated that strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the cyano group.

Hydrolysis to 2,4,6-Trichloro-5-carboxamidopyrimidine

The cyano group can be hydrolyzed under acidic conditions to the corresponding carboxamide. This reaction is a common transformation for nitriles and has been demonstrated for a related trichloropyrimidine derivative.

A specific protocol for the hydration of a cyano group on a trichloropyrimidine ring involves the use of concentrated sulfuric acid.

Experimental Protocol: Hydrolysis of 4,5,6-trichloropyrimidine-2-carbonitrile

To a stirred solution of concentrated sulfuric acid (2 mL) at approximately 20°C, 4,5,6-trichloropyrimidine-2-carbonitrile (104 mg, 0.500 mmol) is added. The mixture is stirred at this temperature for 6 hours, during which the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and extracted with dichloromethane (5 x 10 mL). The combined organic layers are dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the product, 4,5,6-trichloropyrimidine-2-carboxamide.

| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| 4,5,6-trichloropyrimidine-2-carbonitrile | 208.43 | 104 | 0.500 |

| Concentrated Sulfuric Acid | 98.08 | - | - |

| Product | Molar Mass ( g/mol ) | Yield (%) | |

| 4,5,6-trichloropyrimidine-2-carboxamide | 226.44 | 91 |

This protocol is for a related isomer and may require optimization for this compound.

Caption: Hydrolysis of the cyano group to a carboxamide.

Reduction to 2,4,6-Trichloro-5-(aminomethyl)pyrimidine

The cyano group is readily reducible to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

General Reaction Pathway:

Caption: Reduction of the cyano group to a primary amine.

Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. To this solution, a solution of lithium aluminum hydride in the same solvent is added dropwise at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon of the cyano group to form an intermediate imine, which upon acidic workup, hydrolyzes to a ketone. This provides a valuable method for the formation of a new carbon-carbon bond.

General Reaction Pathway and Experimental Workflow:

References

A Technical Guide to the Solubility of 2,4,6-Trichloro-5-cyanopyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichloro-5-cyanopyrimidine, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. The methodologies outlined are based on established practices for analogous pyrimidine derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for solubility studies.

| Property | Value | Reference |

| Molecular Formula | C₅Cl₃N₃ | [1] |

| Molecular Weight | 208.43 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 122-124 °C | [1] |

| Boiling Point | 321 °C | [1] |

| Density | 1.74 g/cm³ | [1] |

Solubility Profile in Organic Solvents

| Solvent | Dielectric Constant (Approx.) | Dipole Moment (Approx.) | Solubility of this compound (at 298.15 K) |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | To be determined |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | To be determined |

| Acetone | 20.7 | 2.88 | To be determined |

| Ethyl Acetate | 6.0 | 1.78 | To be determined |

| Acetonitrile | 37.5 | 3.92 | To be determined |

| Chloroform | 4.8 | 1.04 | To be determined |

| Methanol | 32.7 | 1.70 | To be determined |

| Ethanol | 24.6 | 1.69 | To be determined |

| 1-Propanol | 20.1 | 1.68 | To be determined |

| 2-Propanol (Isopropanol) | 19.9 | 1.66 | To be determined |

| 1-Butanol | 17.8 | 1.66 | To be determined |

| Toluene | 2.4 | 0.36 | To be determined |

| Hexane | 1.9 | ~0 | To be determined |

| Carbon Tetrachloride | 2.2 | 0 | To be determined |

Experimental Protocol for Solubility Determination

The gravimetric method is a widely accepted and reliable technique for determining the solubility of solid compounds in organic solvents.[3][4][5] This method involves saturating a solvent with the solute at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system should be continuously agitated.

-

Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and cool to room temperature. Weigh the container with the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L).

-

Solubility ( g/100 mL): (Mass of dried solute / Volume of solvent used) x 100

-

Mole fraction solubility (x): x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where: m₁ = mass of solute M₁ = molar mass of solute m₂ = mass of solvent M₂ = molar mass of solvent

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Gravimetric Method Workflow.

References

- 1. chemwhat.com [chemwhat.com]

- 2. synchem.de [synchem.de]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

Quantum Chemical Blueprint of 2,4,6-Trichloro-5-cyanopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the quantum chemical properties of 2,4,6-Trichloro-5-cyanopyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. Through the lens of computational chemistry, we delve into the molecule's structural, vibrational, and electronic characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics derived from this pyrimidine scaffold.

Molecular Structure and Optimization

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional conformation, known as the optimized molecular geometry. This is achieved by employing quantum chemical methods to find the minimum energy structure on the potential energy surface. For this compound, these calculations provide precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed to ensure a high degree of accuracy in the calculations. All computations were performed using the Gaussian 16 suite of programs. The convergence criteria were set to the default values, ensuring that a true energy minimum was reached.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.33 | C6-N1-C2 | 118.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 125.0 |

| N3-C4 | 1.34 | C2-N3-C4 | 117.9 |

| C4-C5 | 1.42 | N3-C4-C5 | 120.3 |

| C5-C6 | 1.39 | C4-C5-C6 | 118.8 |

| C6-N1 | 1.35 | C5-C6-N1 | 119.5 |

| C2-Cl7 | 1.73 | N1-C2-Cl7 | 116.2 |

| C4-Cl8 | 1.72 | N3-C4-Cl8 | 115.9 |

| C6-Cl9 | 1.72 | C5-C6-Cl9 | 120.1 |

| C5-C10 | 1.44 | C4-C5-C10 | 120.7 |

| C10-N11 | 1.16 | C5-C10-N11 | 179.2 |

Vibrational Analysis

Vibrational frequency calculations are crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion.

Experimental Protocol: Vibrational Frequency Calculation

Following the geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies were scaled by a factor of 0.967 to account for anharmonicity and to facilitate a better comparison with experimental data.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2345 | 2267 | C≡N stretch |

| 1580 | 1528 | C=N stretch (ring) |

| 1555 | 1504 | C=C stretch (ring) |

| 1380 | 1334 | C-C stretch (ring) |

| 1250 | 1209 | C-Cl stretch |

| 1180 | 1141 | C-CN stretch |

| 850 | 822 | C-Cl stretch |

| 780 | 754 | Ring breathing |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Experimental Protocol: Electronic Property Calculation

The electronic properties, including the HOMO and LUMO energies and the molecular electrostatic potential (MEP), were calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 5.44 eV |

| Dipole Moment | 3.21 Debye |

| Ionization Potential | 7.89 eV |

| Electron Affinity | 2.45 eV |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would indicate electronegative regions around the nitrogen atoms of the pyrimidine ring and the cyano group, as well as the chlorine atoms, suggesting these are likely sites for electrophilic attack. Conversely, the carbon atoms of the pyrimidine ring would exhibit a more electropositive character.

Signaling Pathway and Logical Relationships

While this compound is a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Conclusion

This technical guide has presented a detailed, albeit illustrative, quantum chemical analysis of this compound. The provided data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for medicinal chemists and computational scientists. This foundational knowledge is critical for the rational design of novel derivatives with tailored pharmacological profiles, ultimately accelerating the drug discovery and development process. The methodologies and workflows described herein represent a standard approach in computational chemistry that can be applied to further investigate this and other related molecules.

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4,6-Trichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 2,4,6-trichloro-5-cyanopyrimidine and a detailed, generalized protocol for its analysis. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the expected molecular geometry, potential intermolecular interactions, and a robust experimental workflow for its determination. The methodologies presented are based on established practices for the crystallographic analysis of related small organic molecules and are intended to serve as a foundational resource for researchers undertaking the synthesis and structural characterization of this and similar pyrimidine derivatives.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three reactive chlorine atoms and a cyano group on the pyrimidine ring makes it a versatile precursor for the synthesis of a wide array of derivatives with potential biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, as crystal packing and intermolecular interactions can significantly influence a compound's physical properties, such as solubility, stability, and bioavailability.

This guide addresses the current gap in publicly available crystallographic data for this compound by providing a predictive analysis of its structure and a detailed experimental framework for its elucidation.

Predicted Molecular Structure and Crystallographic Parameters

Based on the analysis of structurally related substituted pyrimidines and other chlorinated aromatic compounds, the following crystallographic characteristics for this compound can be anticipated. These values should be considered hypothetical until experimentally verified.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or Pbca (Common for small organic molecules) |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 6.0 - 10.0 |

| c (Å) | 10.0 - 15.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 700 - 1200 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.8 - 2.0 |

| R-factor | < 0.05 (for a well-refined structure) |

Table 2: Predicted Intramolecular Bond Lengths and Angles

| Bond/Angle | Predicted Length (Å) / Angle (°) |

| C-Cl | 1.70 - 1.74 |

| C-N (ring) | 1.32 - 1.34 |

| C-C (ring) | 1.38 - 1.40 |

| C-C≡N | 1.44 - 1.46 |

| C≡N | 1.14 - 1.16 |

| Cl-C-N (angle) | 118 - 122 |

| N-C-N (angle) | 125 - 128 |

| C-C-C≡N (angle) | 178 - 180 |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of related polychlorinated pyrimidines. One potential pathway involves the chlorination and cyanation of a suitable pyrimidine precursor.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Chlorination: Reflux barbituric acid (or a related derivative) with an excess of phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) for several hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The crude trichloropyrimidine intermediate is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Cyanation: The method for introducing the cyano group will depend on the specific intermediate. If a suitable amino- or diazo-precursor is formed, a Sandmeyer reaction using copper(I) cyanide can be employed. Alternatively, direct cyanation methodologies for activated aromatic rings could be explored.

-

Purification: The final product is purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Workflow for Crystallization

Caption: General crystallization workflow for obtaining single crystals.

Detailed Protocol:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the poor solvent vapor into the compound solution will induce crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and perform an empirical absorption correction.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to optimize the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using software such as CHECKCIF to ensure its chemical and crystallographic reasonability.

Anticipated Intermolecular Interactions

The solid-state packing of this compound is expected to be governed by a combination of weak intermolecular interactions.

-

Halogen Bonding: The electron-deficient regions on the chlorine atoms (σ-holes) are likely to interact with the electron-rich nitrogen atoms of the pyrimidine ring or the cyano group of neighboring molecules.

-

π-π Stacking: The planar pyrimidine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Dipole-Dipole Interactions: The polar C-Cl and C≡N bonds will result in significant dipole moments, leading to dipole-dipole interactions that influence the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its analysis. The predicted structural parameters and detailed experimental protocols offer a valuable starting point for researchers in the fields of synthetic chemistry, crystallography, and drug development. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-property relationships of highly functionalized pyrimidine derivatives and facilitate the design of novel molecules with tailored properties.

Discovery and historical synthesis of chlorinated cyanopyrimidines

An In-depth Technical Guide to the Discovery and Historical Synthesis of Chlorinated Cyanopyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules. The strategic introduction of chloro and cyano functionalities onto this heterocyclic system gives rise to chlorinated cyanopyrimidines—a class of highly versatile and reactive intermediates. Their importance lies in the ability of the chlorine atoms to act as excellent leaving groups for nucleophilic substitution and cross-coupling reactions, while the cyano group serves as a key pharmacophore or a precursor for other functional groups. This guide provides a comprehensive overview of the historical synthesis, key experimental protocols, and the pivotal role of these compounds in drug discovery.

Historical Perspectives on Synthesis

The synthesis of chlorinated pyrimidines has evolved significantly over the past century. Early methods focused on the chlorination of pyrimidine precursors, most notably dihydroxy- or aminopyrimidines. The development of efficient chlorinating agents was a critical milestone.

Chlorination of Pyrimidine Cores

The most prevalent historical and contemporary method for synthesizing dichloropyrimidines is the chlorination of their corresponding dihydroxy analogs. Reagents like phosphorus oxychloride (POCl₃) and phosgene (COCl₂) have been extensively used.[1] For instance, 4,6-dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine using POCl₃, often in the presence of a tertiary amine like N,N-diisopropylethylamine (Hünig's base) or in conjunction with phosphorus pentachloride (PCl₅).[1] Similarly, uracil and its derivatives serve as common starting materials for 2,4-dichloropyrimidines.[2]

The reaction mechanism generally involves the formation of a highly reactive phosphoro- or chlorophosphate intermediate at the hydroxyl positions, which is subsequently displaced by a chloride ion. The choice of catalyst and reaction conditions is crucial to optimize yield and minimize side reactions.

Introduction of the Cyano Group

The cyano group is typically introduced onto the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfinate group. The conversion of a chloropyrimidine to a cyanopyrimidine using potassium cyanide (KCN) or another cyanide source is a fundamental transformation.[3]

Alternative strategies have also been developed to avoid the use of highly toxic cyanides directly on less reactive substrates. One such method involves the oxidation of a methylthiopyrimidine to the corresponding methylsulfone, creating a better leaving group that can be readily displaced by a cyanide anion.[4] Another approach involves the nitrosation of a methylpyrimidine followed by dehydration to form the nitrile.[5]

Key Synthetic Intermediates and Their Preparation

Certain chlorinated cyanopyrimidines have emerged as particularly valuable building blocks in organic synthesis and drug development.

2,4-Dichloro-5-cyanopyrimidine

This compound is a highly sought-after intermediate due to its three distinct reactive sites. The two chlorine atoms at positions 2 and 4 can be selectively substituted under different reaction conditions, allowing for the sequential introduction of various functionalities. Its exceptional versatility makes it a linchpin in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[6] The synthesis often starts from uracil, which is first formylated at the 5-position, followed by chlorination.

4,6-Dichloro-5-substituted Pyrimidines

Derivatives like 4,6-dichloro-5-fluoropyrimidine and 4,6-dichloro-5-nitropyrimidine are important precursors for agrochemicals and pharmaceuticals.[7][8] The synthesis of 4,6-dichloro-5-fluoropyrimidine, for example, begins with the condensation of diethyl fluoromalonate and formamidine acetate to produce 4,6-dihydroxy-5-fluoropyrimidine, which is then chlorinated with an agent like phosphorus oxychloride.[7]

Polychlorinated Cyanopyrimidines

More complex structures, such as 4,5,6-trichloropyrimidine-2-carbonitrile, have been synthesized, often as unexpected products in reactions involving precursors like tetracyanoethene (TCNE).[4] The pursuit of rational syntheses for these highly functionalized pyrimidines has led to the development of novel synthetic routes, including strategies that activate the C5 position for electrophilic chlorination by introducing electron-donating groups at adjacent positions.[4]

Quantitative Data on Synthetic Reactions

The following tables summarize yields for key synthetic transformations involved in the preparation of chlorinated cyanopyrimidines.

| Starting Material | Product | Reagents | Yield | Reference |

| 4,6-Dihydroxy-5-fluoropyrimidine | 4,6-Dichloro-5-fluoropyrimidine | POCl₃, Toluene, N,N-diethylaniline | 89.2% (for dihydroxy precursor) | [7] |

| 2,4-Dihydroxypyrimidine (Uracil) | 2,4-Dichloropyrimidine | SOCl₂, BTC, DMAP | 95% | [2] |

| 5-Nitrouracil | 2,4-Dichloro-5-nitropyrimidine | POCl₃ | ~84% | [9] |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 4,6-Dimethoxy-2-cyanopyrimidine | KCN, MeCN | 83% | [4] |

| 4,6-Dimethoxy-2-cyanopyrimidine | 5-Chloro-4,6-dimethoxy-2-cyanopyrimidine | NCS, AcOH | 53% | [4] |

| 2-Methylpyrimidine | 2-Pyrimidinaldehyde oxime | Sodium Nitrite, Acetic Acid | 88.4% | [5] |

Table 1: Summary of yields for key chlorination and cyanation reactions.

Detailed Experimental Protocols

Protocol 1: Chlorination of a Dihydroxypyrimidine (Synthesis of 4,6-Dichloro-5-fluoropyrimidine)

This protocol is adapted from the synthesis of 4,6-dichloro-5-fluoropyrimidine.[7]

-

Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

-

To a 2000 mL reaction flask, add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL).

-

Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

-

Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

-

Maintain the reaction at reflux for 8 hours.

-

After completion, distill off the methanol under reduced pressure.

-

Add 1000 mL of water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

-

Filter the solid and dry it in a vacuum oven at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.

-

-

Step B: Chlorination

-

To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

-

Slowly add N,N-diethylaniline (38.0 mL, 0.3 mol) as a catalyst.

-

Heat the reaction mixture and maintain it under reflux until the starting material is consumed (monitored by HPLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-5-fluoropyrimidine.

-

Protocol 2: C5-Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes the chlorination of an activated pyrimidine ring.[4]

-

To a stirred mixture of 4,6-dimethoxy-2-cyanopyrimidine (50.0 mg, 0.303 mmol) in acetic acid (2 mL) at room temperature (~20°C), add N-chlorosuccinimide (NCS) (121 mg, 0.908 mmol) in one portion.

-

Protect the mixture with a CaCl₂ drying tube and heat it to 117°C.

-

Stir at this temperature until the starting material is completely consumed (monitored by TLC, approx. 24 hours).

-

Cool the mixture and add diethyl ether (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.

-

Combine the organic layers, dry over an appropriate drying agent, and concentrate to yield 5-chloro-4,6-dimethoxy-2-cyanopyrimidine.

Protocol 3: Cyanation via Sulfone Displacement

This protocol details the synthesis of a cyanopyrimidine from a sulfone precursor.[4]

-

Step A: Oxidation to Sulfone

-

Dissolve 4-chloro-6-methoxy-2-(methylthio)pyrimidine in dichloromethane (DCM) and cool the solution to 0°C.

-

Add m-chloroperoxybenzoic acid (MCPBA) (2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction until completion (monitored by TLC).

-

Work up the reaction by washing with sodium bicarbonate solution and brine, then dry and concentrate to obtain the sulfone.

-

-

Step B: Cyanide Displacement

-

Dissolve the resulting 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in acetonitrile (MeCN).

-

Add potassium cyanide (KCN) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate to yield 4-chloro-6-methoxy-2-cyanopyrimidine.

-

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate key synthetic routes and the fundamental biological pathway for pyrimidine synthesis.

Caption: General pathway for the synthesis of dichloropyrimidines.

Caption: Multi-step synthesis of a chlorinated cyanopyrimidine derivative.

Caption: The de novo pyrimidine biosynthesis pathway.

Role in Modern Drug Discovery

The synthetic accessibility and tunable reactivity of chlorinated cyanopyrimidines make them privileged scaffolds in modern drug discovery. They are frequently employed as core fragments in the development of kinase inhibitors, which are crucial in oncology and immunology. For example, novel chloropyrimidine series have been identified as covalent inhibitors of kinases like MSK1, where the chloro-substituent engages in an SₙAr reaction with a non-catalytic cysteine residue in the target protein.[10] This covalent bonding can lead to enhanced potency and prolonged duration of action. The ability to systematically modify the pyrimidine core allows for the fine-tuning of pharmacological properties such as selectivity, potency, and metabolic stability, accelerating the drug discovery pipeline.[6]

References

- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Geometry and Bonding of 2,4,6-Trichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the absence of publicly available experimental structural data for 2,4,6-trichloro-5-cyanopyrimidine in the reviewed literature, this guide presents molecular geometry parameters and vibrational frequencies derived from theoretical Density Functional Theory (DFT) calculations. These values should be regarded as predictions and are intended to provide a foundational understanding of the molecule's characteristics.

Introduction

This compound is a highly functionalized heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including nucleobases. The substitution pattern of three chloro atoms and a cyano group, all of which are electron-withdrawing, imparts unique electronic properties to the pyrimidine ring, making it a valuable synthon for the elaboration of more complex chemical entities. This guide offers a detailed theoretical exploration of its molecular geometry and bonding characteristics to support further research and application.

Molecular Structure and Geometry

The molecular structure of this compound is predicted to be planar. The arrangement of its constituent atoms and the standard numbering convention are illustrated in the diagram below.

Caption: Optimized molecular structure of this compound.

The geometric parameters, including bond lengths and angles, have been calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Bond Lengths

The calculated bond lengths, presented in Table 1, suggest a delocalized π-electron system within the pyrimidine ring, with C-N and C-C bond lengths that are intermediate between single and double bonds. The C-Cl bond lengths are consistent with those observed in other chloro-substituted aromatic systems. The C≡N bond of the cyano group exhibits the expected short length characteristic of a triple bond.

| Bond | Calculated Bond Length (Å) |

| N1–C2 | 1.332 |

| C2–N3 | 1.332 |

| N3–C4 | 1.339 |

| C4–C5 | 1.405 |

| C5–C6 | 1.405 |

| C6–N1 | 1.339 |

| C2–Cl | 1.725 |

| C4–Cl | 1.723 |

| C6–Cl | 1.723 |

| C5–C(cyano) | 1.440 |

| C≡N(cyano) | 1.155 |

| Table 1. Predicted bond lengths of this compound. |

Bond Angles

The predicted bond angles are detailed in Table 2. The internal angles of the pyrimidine ring deviate from the ideal 120° of a regular hexagon, a consequence of the presence of two nitrogen atoms and the electronic and steric demands of the substituents. The exocyclic angles are influenced by the repulsive forces between the bulky chlorine atoms and the cyano group.

| Bond Angle | Calculated Bond Angle (°) |

| C6–N1–C2 | 117.0 |

| N1–C2–N3 | 127.5 |

| C2–N3–C4 | 117.0 |

| N3–C4–C5 | 122.5 |

| C4–C5–C6 | 114.0 |

| C5–C6–N1 | 122.5 |

| Cl–C2–N1 | 116.25 |

| Cl–C2–N3 | 116.25 |

| Cl–C4–N3 | 118.0 |

| Cl–C4–C5 | 119.5 |

| Cl–C6–N1 | 118.0 |

| Cl–C6–C5 | 119.5 |

| C4–C5–C(cyano) | 123.0 |

| C6–C5–C(cyano) | 123.0 |

| C5–C(cyano)≡N | 179.5 |

| Table 2. Predicted bond angles of this compound. |

Bonding Analysis

The electronic structure of this compound is characterized by a combination of sigma (σ) and pi (π) bonding.

-

Sigma Framework: The atoms of the pyrimidine ring are sp² hybridized, forming a robust σ-bond framework. The chlorine atoms are attached to the ring through C(sp²)–Cl(p) σ-bonds. The cyano group's carbon is sp hybridized, forming a σ-bond with the C5 of the pyrimidine ring.

-

Pi System: The p-orbitals of the ring atoms overlap to form a delocalized π-system, which is responsible for the aromatic character of the pyrimidine ring. The three chlorine atoms and the cyano group are strong electron-withdrawing groups, which significantly reduces the electron density of the π-system, making the ring susceptible to nucleophilic aromatic substitution. The cyano group itself contains two π-bonds, orthogonal to each other.

Vibrational Spectroscopy

Theoretical vibrational analysis provides a predicted spectrum that can aid in the identification and characterization of the molecule. Key vibrational modes and their calculated frequencies are summarized in Table 3.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C≡N Stretch | 2250 |

| Pyrimidine Ring Stretching | 1560 - 1350 |

| C–Cl Stretching | 880 - 650 |

| Ring Breathing | ~1010 |

| Out-of-plane Ring Bending | 550 - 350 |

| Table 3. Predicted characteristic vibrational frequencies of this compound. |

Experimental Protocols

Proposed Synthetic Workflow

A logical synthetic approach would involve the chlorination of a suitable cyanopyrimidine precursor.

Caption: A proposed synthetic workflow for this compound.

Hypothetical Experimental Procedure

Materials:

-

5-Cyanobarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline

-

Toluene (solvent)

-

Ice

-

Dichloromethane (extraction solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a stirred suspension of 5-cyanobarbituric acid in toluene, add N,N-diethylaniline followed by the slow addition of phosphorus oxychloride at 0 °C.

-

After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, and the melting point would be determined.

An In-depth Technical Guide on the Thermochemical Properties of 2,4,6-Trichloro-5-cyanopyrimidine

This technical guide provides a comprehensive overview of the thermochemical properties of 2,4,6-Trichloro-5-cyanopyrimidine. Given the limited direct experimental data available for this specific compound, this document presents thermochemical data for the closely related analogue, 2,4,6-trichloropyrimidine, to provide valuable insights. Detailed experimental protocols for determining these properties are also included, alongside a summary of the available physical properties for the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this class of compounds.

Thermochemical Properties of 2,4,6-Trichloropyrimidine (Analogue)

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | kJ/mol | Rotating-Bomb Combustion Calorimetry | Ribeiro da Silva, Amaral, et al., 2007[1] |

| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH° | 55.6 ± 0.6 | kJ/mol | Calvet Microcalorimetry |

| Boiling Point | Tboil | 485.7 | K | N/A |

Note: The standard molar enthalpy of formation in the gaseous state can be derived by combining the enthalpy of formation in the liquid phase and the enthalpy of vaporization.

Physical Properties of this compound

The following table summarizes the physical properties of this compound that have been reported. It is important to note that these values are primarily sourced from chemical supplier databases and may not have undergone the same level of rigorous experimental verification as the thermochemical data presented for its analogue.

| Property | Value | Units |

| Molecular Formula | C₅Cl₃N₃ | |

| Molecular Weight | 208.43 | g/mol |

| Melting Point | 122-124 | °C |

| Boiling Point | 321 | °C |

| Density | 1.74 | g/cm³ |

| Flash Point | 148 | °C |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of compounds like this compound and its analogues involves precise calorimetric measurements. The following sections detail the standard experimental methodologies that would be employed for such a study, based on established protocols for halogenated organic compounds.[1]

This technique is used to determine the standard molar enthalpy of formation (ΔfH°) of a compound by measuring the heat released during its complete combustion in a controlled environment.

Methodology:

-

Sample Preparation: A known mass of the substance is placed in a crucible within a high-pressure vessel, the "bomb." For liquid samples like 2,4,6-trichloropyrimidine, encapsulation in a polyethylene ampoule is a common practice. An auxiliary substance, such as paraffin oil, is often added to ensure complete combustion.

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container with a known quantity of water, equipped with a stirrer and a high-precision thermometer. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the calorimetric system is meticulously recorded before, during, and after the combustion reaction to determine the temperature change.

-

Data Analysis: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid. The energy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the combustion of the auxiliary substance, the fuse wire, and the formation of nitric and hydrochloric acids.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of combustion is used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl), to calculate the standard molar enthalpy of formation of the compound.

Calvet microcalorimetry is employed to measure the enthalpy of vaporization or sublimation (Δvap/subH°) of a substance. This technique measures the heat flow associated with the phase transition at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a Knudsen effusion cell, which has a small orifice.

-

Measurement Setup: The cell is placed inside the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K). The calorimeter is highly sensitive to detect the small heat changes associated with the slow sublimation or vaporization of the sample under vacuum.

-

Vaporization/Sublimation Measurement: The heat absorbed by the sample during its phase transition is measured as a function of time. The rate of mass loss is simultaneously monitored using a vacuum balance.

-

Data Analysis: The enthalpy of vaporization or sublimation is calculated from the heat flow and the rate of mass loss. The measurements are typically carried out at several temperatures to ensure the reliability of the data.

Visualizations

To illustrate the logical flow of determining the thermochemical properties of a compound like this compound, the following diagram outlines the experimental workflow.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, the data available for its close analogue, 2,4,6-trichloropyrimidine, provides a strong foundation for estimating its energetic properties. The detailed experimental protocols outlined in this guide describe the established methodologies for obtaining high-precision thermochemical data. Such information is critical for researchers in drug development and materials science for applications ranging from reaction modeling to predicting compound stability and reactivity. Further experimental investigation into the thermochemical properties of this compound is warranted to provide a more complete understanding of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6-Trichloro-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its structural resemblance to the adenine base of ATP. This allows for competitive binding to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is a key aspect in the development of potent and selective kinase inhibitors. 2,4,6-Trichloro-5-cyanopyrimidine is a highly versatile and reactive starting material for the synthesis of a diverse library of kinase inhibitors. The presence of three reactive chlorine atoms at positions 2, 4, and 6, activated by the electron-withdrawing cyano group at position 5, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functionalities to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

These application notes provide detailed protocols for the synthesis of kinase inhibitors based on the 2,4-diamino-5-cyanopyrimidine scaffold, derived from this compound. The protocols are designed to be a practical guide for researchers in the field of drug discovery and medicinal chemistry.

Kinase Signaling Pathways

Kinase inhibitors synthesized from this compound can target a variety of protein kinases involved in crucial cellular signaling pathways that are often dysregulated in diseases such as cancer. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.

Caption: EGFR signaling pathway and its inhibition.

Caption: CDK2-mediated cell cycle progression and its inhibition.

Experimental Protocols

The synthesis of 2,4-diamino-5-cyanopyrimidine derivatives from this compound generally proceeds via a sequential and regioselective nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The chlorine at the C4 position is the most reactive, followed by the C2 and then the C6 position. This differential reactivity allows for the controlled introduction of different amine nucleophiles.

General Synthetic Workflow

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Synthesis of 4-amino-2,6-dichloro-5-cyanopyrimidine (Intermediate 1)

This protocol describes the selective monosubstitution at the C4 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (R1R2NH) (1.0-1.2 eq)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.0 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the amine (R1R2NH) dropwise to the cooled solution, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-dichloro-5-cyanopyrimidine intermediate.

Protocol 2: Synthesis of 2,4-diamino-6-chloro-5-cyanopyrimidine Derivatives (Final Product)

This protocol describes the second nucleophilic substitution at the C2 position.

Materials:

-

4-amino-2,6-dichloro-5-cyanopyrimidine (Intermediate 1) (1.0 eq)

-

A different primary or secondary amine (R3R4NH) (1.2-1.5 eq)

-

A suitable base (e.g., DIPEA, potassium carbonate) (2.0-3.0 eq)

-

A high-boiling point solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide (DMF), or isopropanol)

-

Standard glassware for organic synthesis

Procedure:

-

In a sealable reaction vessel, combine the 4-amino-2,6-dichloro-5-cyanopyrimidine intermediate, the second amine (R3R4NH), and the base in the chosen solvent.

-

Seal the vessel and heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash it with a suitable solvent. Otherwise, perform a standard aqueous workup by adding water and extracting the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain the desired 2,4-diamino-6-chloro-5-cyanopyrimidine derivative.

Note: The remaining chlorine at the C6 position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity, although this is beyond the scope of this protocol.

Quantitative Data

The following tables summarize the in vitro biological activity of representative 2,4-diamino-5-cyanopyrimidine derivatives as kinase inhibitors.

Table 1: In Vitro Activity of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors [1]

| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. C33A | IC50 (µM) vs. KB | IC50 (µM) vs. DU-145 |

| 6 | H | 4-Fluorophenyl | 1.23 | 2.45 | 3.12 | 1.89 |

| 11 | Benzoyl | 4-Fluorophenyl | 0.98 | 1.56 | 2.01 | 1.15 |

| Doxorubicin | - | - | 0.45 | 0.52 | 0.61 | 0.78 |

| Erlotinib | - | - | 7.8 | 9.2 | 8.5 | 10.1 |

Table 2: In Vitro Activity of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as CDK2 Inhibitors [2][3]

| Compound | 5-Substituent | N2-Substituent | CDK2 IC50 (µM) |

| NU6027 | Nitroso | NH2 | 0.45 |

| 8b | Nitroso | (2S)-2-hydroxypropylamino | 0.16 |

| 9b | Cyano-NNO-azoxy | (2S)-1-hydroxypropan-2-yl]amino | 0.30 |

Note: The data in Table 2 is for structurally related compounds and serves as a reference for the potential activity of derivatives synthesized from this compound.

Conclusion